

Application Notes and Protocols for Lesogaberan Napadisylate in Preclinical NASH Models

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Compound of Interest

Compound Name: *Lesogaberan napadisylate*

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Introduction

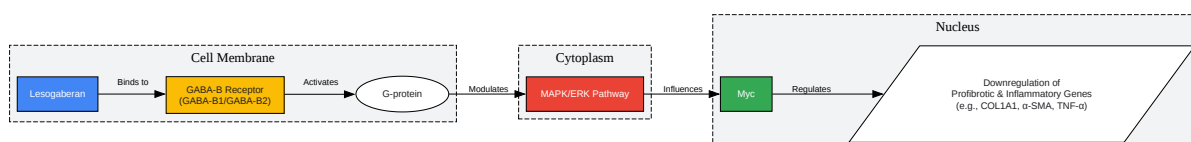
Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) with a growing global prevalence, for which there are currently no approved therapies. Drug repositioning presents a promising strategy to accelerate the identification of new treatments. Lesogaberan (formerly AZD3355), a selective γ -aminobutyric acid type B (GABA-B) receptor agonist, was identified as a potential therapeutic candidate for NASH through a computational drug repositioning strategy.^{[1][2][3]} Preclinical studies have subsequently validated its efficacy, demonstrating its hepatoprotective, anti-inflammatory, and antifibrotic properties.^{[1][2][3]}

These application notes provide a comprehensive overview of the administration of **Lesogaberan napadisylate** in preclinical NASH models, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

Lesogaberan is a potent and selective agonist for the GABA-B receptor.^[1] The GABA-B receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of GABA-B1 and

GABA-B2 subunits. In hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, activation of the GABA-B receptor by Lesogaberan has been shown to inhibit their activation.[4] [5] Transcriptomic analysis has revealed that Lesogaberan treatment impacts key regulatory nodes, including Myc, as well as the MAP and ERK kinase pathways, leading to the downregulation of profibrotic and inflammatory gene expression.[1][2][3]



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Lesogaberan's signaling cascade in hepatic stellate cells.

Experimental Protocols

In Vitro Studies

1. Human Hepatic Stellate Cell (LX-2) Culture and Treatment

- **Cell Culture:** LX-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
- **Treatment:** Cells are treated with Lesogaberan (30 nM or 100 nM) or DMSO (vehicle control). Sorafenib (7500 nM) can be used as a positive control.
- **Duration:** Treatment is carried out for 48 and 72 hours.
- **Washout:** To assess the reversibility of the effects, the drug-containing media is removed, and cells are washed and maintained in fresh DMEM with 10% FBS for an additional 48 to 72 hours.

- Analysis: Gene expression of fibrogenic markers (e.g., COL1A1, ACTA2 (α -SMA)) is quantified using RT-qPCR.

2. Human Precision-Cut Liver Slices (hPCLS)

- Slice Preparation: hPCLS are prepared from human liver tissue.
- Treatment: Slices are treated with Lesogaberan.
- Analysis: The expression of profibrotic and inflammatory genes such as COL1A1, α SMA, and TNF- α in the tissue and the secretion of collagen1 α 1 into the medium are analyzed.

In Vivo Murine NASH Model

1. Animal Model: FAT-NASH (Fructose, Atherogenic Diet, and Low-Dose CCl₄)

- Animals: Six-week-old male and female C57BL/6J mice.
- Induction of NASH:
 - Diet: Mice are fed a Western diet and provided with sugar water.
 - CCl₄ Administration: Concurrently, mice receive weekly intraperitoneal (IP) injections of low-dose carbon tetrachloride (CCl₄).
 - Duration: The NASH induction protocol is maintained for 24 weeks. A baseline assessment of disease progression is typically performed at 12 weeks.

2. Lesogaberan Administration

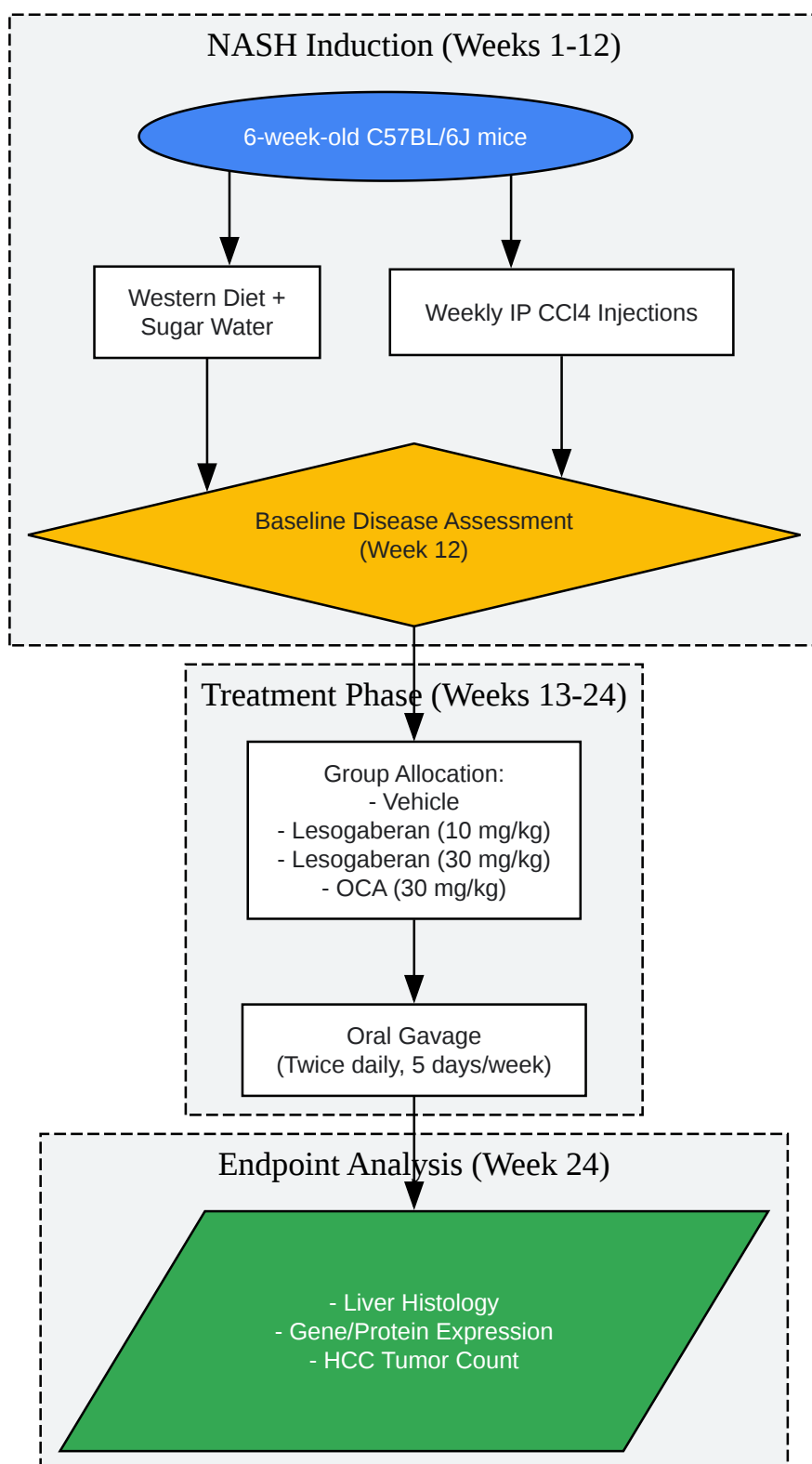
- Treatment Groups:
 - Vehicle control (0.5% Methylcellulose in water)
 - Lesogaberan (10 mg/kg)
 - Lesogaberan (30 mg/kg)
 - Obeticholic acid (OCA) (30 mg/kg) as a positive control

- Administration:
 - Route: Oral gavage.
 - Frequency: Twice daily, five days a week.
 - Initiation and Duration: Treatment starts at week 13 of the NASH protocol and continues for the subsequent 12 weeks.

- Monitoring: Body weight is monitored regularly.

3. Endpoint Analysis

- Histology: Liver tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin, Sirius Red) to assess steatosis, inflammation, ballooning, and fibrosis.
- Gene and Protein Expression:
 - Liver lysates are prepared for RNA and protein extraction.
 - RT-qPCR is used to quantify the mRNA levels of fibrogenic genes (e.g., Col1 α 1, Acta2) and inflammatory markers. Data is normalized to a housekeeping gene like GAPDH.
 - Western blotting is performed to assess the protein levels of markers like Col1 α 1 and α SMA, with GAPDH used as a loading control.
- Tumor Development: The incidence and number of hepatocellular carcinoma (HCC) nodules are recorded at the end of the study.



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Workflow for the in vivo administration of Lesogaberan.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of Lesogaberan in NASH models.

Table 1: Effect of Lesogaberan on Profibrotic Gene Expression in Human Hepatic Stellate Cells (LX-2)

Treatment	Duration	COL1A1 mRNA Expression (Fold Change vs. Vehicle)	ACTA2 (α -SMA) mRNA Expression (Fold Change vs. Vehicle)
Lesogaberan (30 nM)	48h	Downregulated	Downregulated
Lesogaberan (100 nM)	48h	Significantly Downregulated	Significantly Downregulated
Lesogaberan (30 nM)	72h	Downregulated	Downregulated
Lesogaberan (100 nM)	72h	Significantly Downregulated	Significantly Downregulated

Note: Specific fold-change values with statistical significance (p-values) should be extracted from the source publication for detailed analysis.[\[1\]](#)

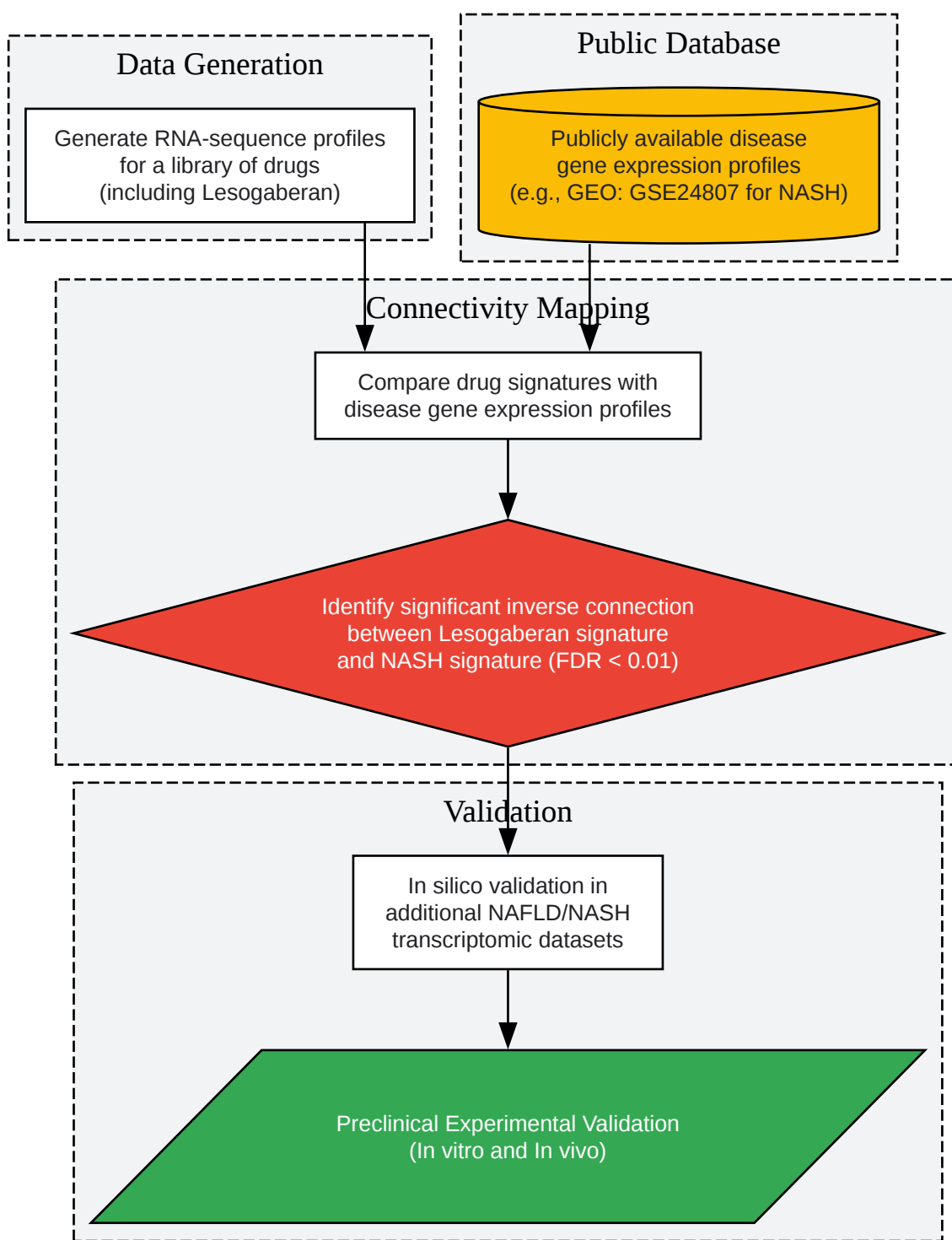
Table 2: In Vivo Efficacy of Lesogaberan in the FAT-NASH Murine Model

Parameter	Vehicle	Lesogaberan (10 mg/kg)	Lesogaberan (30 mg/kg)	Obeticholic Acid (30 mg/kg)
Body Weight Change	Baseline	No significant change	Significant decrease	Not reported
Hepatic Fibrosis (Sirius Red)	Severe	Reduced	Significantly Reduced	Reduced
Col1α1 mRNA Expression	High	Reduced	Significantly Reduced	Reduced
α-SMA Protein Expression	High	Reduced	Significantly Reduced	Reduced
HCC Incidence (Male)	100%	Reduced	Significantly Reduced	Reduced
HCC Incidence (Female)	50%	Reduced	Significantly Reduced	Reduced
Total HCC Tumors/Mouse	High	Dose-dependent reduction	Dose-dependent reduction	Reduced

Note: Data represents qualitative summaries of the reported effects. For precise quantitative comparisons, refer to the original publication.[\[1\]](#)[\[6\]](#)

Computational Drug Repositioning Workflow

Lesogaberan was identified as a candidate for NASH treatment through a systematic computational approach.



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Workflow for identifying Lesogaberan for NASH treatment.

Conclusion

The preclinical data strongly support the therapeutic potential of **Lesogaberan napadisylate** in the treatment of NASH. Its demonstrated anti-inflammatory and antifibrotic effects, mediated through the GABA-B receptor signaling pathway, make it a compelling candidate for further clinical investigation. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals working to advance novel therapies for NASH.

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